Dihydropyrocurzerenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5,8-trimethyl-6,7-dihydrobenzo[e][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWOSPDHAFLJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC1)C(=CC3=C2C(=CO3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249090 | |
| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrocurzerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20013-75-6 | |
| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20013-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrocurzerenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQZ9QA2L5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrocurzerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76.5 - 77.5 °C | |
| Record name | Pyrocurzerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Chemodiversity of Pyrocurzerenone from Botanical Sources
Phytochemical Sourcing and Occurrence of Pyrocurzerenone in Curcuma Species
Pyrocurzerenone has been identified as a constituent of several species within the genus Curcuma, which belongs to the Zingiberaceae family. sci-hub.se The rhizomes of these plants are a particularly rich source of this sesquiterpenoid. sci-hub.seresearchgate.net
Research has documented the presence of pyrocurzerenone in the following Curcuma species:
Curcuma zedoaria : Commonly known as zedoary, this species is a well-established source of pyrocurzerenone. scilit.comresearchgate.net
Curcuma aeruginosa : Studies have confirmed the isolation of pyrocurzerenone from the rhizomes of C. aeruginosa. sci-hub.seresearchgate.netresearchgate.net This species is used in traditional medicine, and its phytochemical profile has been the subject of numerous investigations. researchgate.net
Curcuma kwangsiensis : The rhizomes of this species, a component of Traditional Chinese Medicine, have been found to contain pyrocurzerenone. researchgate.netresearchgate.net
Curcuma aromatica : While a comprehensive analysis of four Curcuma species did not detect pyrocurzerenone in C. aromatica, other studies list it as a potential constituent. mdpi.comresearchgate.net This suggests that the presence and concentration of pyrocurzerenone can vary based on factors such as geographical location and the specific chemotype of the plant. ajbls.com
Curcuma elata : Research on the rhizomes of this species has led to the isolation of various sesquiterpenoids, including pyrocurzerenone. researchgate.net
Curcuma angustifolia : Also known as East Indian arrowroot, this species has been reported to contain pyrocurzerenone among its diverse phytochemicals. researchgate.net
Curcuma caesia : Analysis of black turmeric has also indicated the presence of pyrocurzerenone. rsc.org
The occurrence of pyrocurzerenone across these varied Curcuma species highlights the chemodiversity within the genus and underscores its importance as a botanical source for this compound.
Identification of Pyrocurzerenone in Other Terrestrial Plant Genera (e.g., Chloranthus)
Beyond the Curcuma genus, pyrocurzerenone has been identified in other terrestrial plants, most notably in the genus Chloranthus.
Chloranthus serratus : This species, belonging to the Chloranthaceae family, has been confirmed to contain pyrocurzerenone. scilit.commedchemexpress.comjst.go.jp Gas chromatography-mass spectrometry (GC-MS) has been utilized to identify pyrocurzerenone in this plant. jst.go.jp Further investigations into the roots of C. serratus have also reported the presence of this sesquiterpene. tandfonline.com
Commiphora myrrha : The resin of this plant, commonly known as myrrh, has been found to contain a variety of sesquiterpenes, including pyrocurzerenone. mdpi.com
Echinops kebericho : Solvent extracts of the roots of this plant have also yielded pyrocurzerenone. researchgate.net
The presence of pyrocurzerenone in these distinct plant families points to convergent evolutionary pathways for the biosynthesis of this particular sesquiterpenoid.
Methodological Approaches for the Isolation of Pyrocurzerenone from Complex Matrices
The isolation of pyrocurzerenone from its botanical sources involves a multi-step process designed to separate it from a complex mixture of other secondary metabolites.
Initial Extraction:
The process typically begins with the extraction of the raw plant material, often the dried and powdered rhizomes, using an organic solvent. sci-hub.semjpms.in Common solvents used for this initial extraction include:
Methanol sci-hub.se
Ethanol nih.gov
Hexane up.ac.za
Dichloromethane up.ac.za
Acetone up.ac.za
The choice of solvent is crucial and is based on the polarity of the target compound. mjpms.in For sesquiterpenoids like pyrocurzerenone, which have lower polarity, solvents such as petroleum ether, ethyl acetate, and chloroform (B151607) are often employed. nih.gov Techniques like maceration, where the plant material is soaked in the solvent, or Soxhlet extraction are commonly used. tnau.ac.inresearchgate.net
Chromatographic Purification:
Following the initial extraction, the resulting crude extract is subjected to various chromatographic techniques to purify pyrocurzerenone. sci-hub.senih.gov Column chromatography is a fundamental method used for this purpose. researchgate.netirejournals.com The basic principle of column chromatography involves a stationary phase (e.g., silica (B1680970) gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that moves through the column. irejournals.com The separation of compounds is based on their differential adsorption to the stationary phase and solubility in the mobile phase. irejournals.com
Common chromatographic methods used in the isolation of pyrocurzerenone include:
Silica Gel Column Chromatography: This is a widely used technique where the crude extract is loaded onto a column packed with silica gel. researchgate.netnih.gov A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate, is then passed through the column to elute different fractions. sci-hub.se
Reversed-Phase Chromatography: In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govgilson.com This is particularly useful for separating compounds based on their hydrophobicity. gilson.com
Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation process and to identify the fractions containing the target compound. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to obtain highly pure pyrocurzerenone. mdpi.comfrontiersin.org
Structural Elucidation:
Once a pure compound is isolated, its structure is confirmed using spectroscopic techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) sci-hub.se
Mass Spectrometry (MS) sci-hub.sejst.go.jp
The spectral data obtained are then compared with published data for pyrocurzerenone to confirm its identity. sci-hub.se
Data Tables
Table 1: Botanical Sources of Pyrocurzerenone
| Genus | Species | Plant Part | Reference(s) |
| Curcuma | C. zedoaria | Rhizome | scilit.comresearchgate.net |
| C. aeruginosa | Rhizome | sci-hub.seresearchgate.netresearchgate.net | |
| C. kwangsiensis | Rhizome | researchgate.netresearchgate.net | |
| C. aromatica | Rhizome | mdpi.comresearchgate.net | |
| C. elata | Rhizome | researchgate.net | |
| C. angustifolia | Rhizome | researchgate.net | |
| C. caesia | Rhizome | rsc.org | |
| Chloranthus | C. serratus | Whole Plant, Roots | scilit.commedchemexpress.comjst.go.jptandfonline.com |
| Commiphora | C. myrrha | Resin | mdpi.com |
| Echinops | E. kebericho | Roots | researchgate.net |
Chemical Synthesis and Derivatization of Pyrocurzerenone and Its Analogues
Total Synthetic Strategies for Pyrocurzerenone
The total synthesis of pyrocurzerenone has been approached through various methodologies, evolving from early explorations of furanosesquiterpenoid synthesis to the application of more advanced and efficient reactions.
Exploration of Early Synthetic Routes to Furanosesquiterpenoids Including Pyrocurzerenone
Early synthetic efforts towards furanosesquiterpenoids laid the groundwork for the eventual synthesis of pyrocurzerenone. A significant breakthrough was the pyrolytic transformation of curzerenone (B144611) and its epimer, epicurzerenone (B1630869), which yielded pyrocurzerenone through a process involving a double Cope rearrangement. unishivaji.ac.in This transformation underscored the structural relationship between these related natural products.
One of the initial total syntheses of pyrocurzerenone was reported by V. Vishwanath and G.S.K. Rao. unishivaji.ac.in Their strategy involved the cyclodehydration of 7-acetonyloxy-2,5-dimethyl-α-tetralone to form the key intermediate, 7,8-dihydro-1,5,8-trimethylnaphtho[2,1-b]furan-9(6H)-one. rsc.org This intermediate was then subjected to reduction and subsequent dehydration to furnish pyrocurzerenone. rsc.org Another early approach utilized the polyphosphoric acid-catalyzed cyclization of phenoxyacetones to construct the benzofuran (B130515) core of pyrocurzerenone. clockss.org
These pioneering routes were crucial in establishing the fundamental chemical pathways for constructing the pyrocurzerenone skeleton.
Advanced Annulation Reactions in Pyrocurzerenone Synthesis
More contemporary synthetic strategies have employed advanced annulation reactions to improve efficiency and yield. Annulation, the formation of a new ring onto a pre-existing molecule, is a powerful tool in the synthesis of complex cyclic systems. scripps.edumasterorganicchemistry.com
A key advancement in the synthesis of pyrocurzerenone, as well as curzerenone and epicurzerenone, was the development of a 3-methylfuran (B129892) annulation reaction. acs.org This method utilizes 1-nitro-1-(phenylthio)propene as a crucial reagent. unishivaji.ac.inacs.org The reaction of a cyclic 1,3-dione with this nitro olefin, catalyzed by potassium fluoride, leads to a dihydrofuran intermediate. acs.org Subsequent oxidation with sodium periodate (B1199274) followed by elimination of benzenesulfenic acid affords the desired 3-methylfuran moiety, a core component of the target molecules. acs.org This annulation strategy proved to be a versatile and effective approach for the construction of the furan (B31954) ring system within these furanosesquiterpenoids.
The application of such advanced annulation reactions represents a significant step forward in the synthetic chemistry of pyrocurzerenone, offering a more streamlined and controlled pathway to the natural product. rsc.org
Comparative Synthetic Methodologies for Pyrocurzerenone, Curzerenone, and Epicurzerenone
The close structural relationship between pyrocurzerenone, curzerenone, and epicurzerenone has led to the development of synthetic strategies that can access all three compounds from a common intermediate. acs.orgscispace.com The aforementioned 3-methylfuran annulation reaction is a prime example of such a unified approach. acs.org
Starting from a symmetrical cyclic 1,3-dione, the annulation sequence yields a key dihydrobenzofuran intermediate. acs.org From this central intermediate, synthetic routes diverge to produce curzerenone and epicurzerenone in a few steps. acs.org The thermal rearrangement of curzerenone and epicurzerenone can then be employed to produce pyrocurzerenone, highlighting the interconnectedness of their synthetic pathways. unishivaji.ac.inresearchgate.net
This comparative approach not only provides efficient access to all three related furanosesquiterpenoids but also allows for a deeper understanding of their chemical interconversions and structural nuances.
Synthesis of Novel Pyrocurzerenone Derivatives and Structural Analogues
The synthesis of novel derivatives and structural analogues of pyrocurzerenone is an active area of research, driven by the desire to explore the structure-activity relationships of this class of compounds. While specific examples of novel pyrocurzerenone derivatives are not extensively detailed in the provided search results, the general principles of derivative synthesis can be applied.
The synthesis of novel derivatives often involves the modification of existing functional groups or the introduction of new substituents onto the core pyrocurzerenone scaffold. nih.govumich.eduresearchgate.netnih.govscienceopen.com For instance, the aromatic ring or the furan moiety could be targeted for functionalization. Methodologies for creating novel heterocyclic derivatives, such as pyrimidine (B1678525) or pyrazole (B372694) analogues, could potentially be adapted to the pyrocurzerenone framework. umich.eduresearchgate.netnih.gov
The development of synthetic routes to new analogues allows for the systematic investigation of how structural changes impact the chemical and physical properties of the molecule.
Advanced Spectroscopic and Spectrometric Techniques for Pyrocurzerenone Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of Pyrocurzerenone
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of pyrocurzerenone. It provides crucial evidence for establishing the identity of the compound. emerypharma.com
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for the comprehensive analysis of pyrocurzerenone. emerypharma.com
1D NMR: The ¹H-NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C-NMR spectrum provides information about the carbon skeleton. emerypharma.com For instance, the ¹H-NMR spectrum of pyrocurzerenone shows characteristic signals for its methyl groups, olefinic protons, and furan (B31954) ring protons. Similarly, the ¹³C-NMR spectrum displays distinct resonances for the carbonyl carbon, olefinic carbons, and carbons of the furan moiety.
2D NMR: To establish the connectivity between atoms, a series of 2D NMR experiments are employed: emerypharma.comlibretexts.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to piece together adjacent proton networks within the molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. emerypharma.comlibretexts.org
A representative dataset for the NMR analysis of a related compound, curzerenone (B144611), is presented below. While specific shifts for pyrocurzerenone may vary slightly, the types of signals and their correlations are analogous.
Table 1: Representative ¹H and ¹³C NMR Data for a Curzerenone-type Structure
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | 125.7 | 7.09 (dd, 2.0, 1.8) |
| 2 | 128.5 | 7.02 (d, 1.8) |
| 3 | 128.5 | 7.02 (d, 2.0) |
| 4 | 136.8 | - |
| 5 | 132.7 | - |
| 6 | 28.3 | 3.64 (d), 3.72 (d) |
| 7 | 160.9 | - |
| 8 | 79.1 | 4.72 (q) |
| 9 | 18.7 | 1.29 (d) |
| 10 | 136.8 | - |
| 11 | 123.4 | - |
| 12 | 174.4 | - |
| 13 | 8.3 | 1.47 (brs) |
| 14 | 20.3 | 2.24 (s) |
| 15 | 20.3 | 2.24 (s) |
Data adapted from a study on related sesquiterpenoids. uni-regensburg.de
Quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity and concentration of chemical compounds, including natural products like pyrocurzerenone. nanalysis.combwise.kr This technique is inherently quantitative because the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr
For qNMR analysis, a certified internal standard with a known concentration is added to the sample. nanalysis.com By comparing the integral of a specific pyrocurzerenone signal to the integral of a signal from the internal standard, its absolute quantity can be determined with high accuracy and precision, often with an uncertainty of less than 1%. nanalysis.com Key considerations for accurate qNMR include ensuring complete solubilization of the sample and standard, selecting non-overlapping signals, and using appropriate acquisition parameters to allow for full relaxation of all nuclei between pulses. nanalysis.combu.edu This methodology is valuable for the quality control of herbal extracts and for pharmacological studies where precise quantification of active markers is necessary. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Pyrocurzerenone Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique that provides the exact mass of pyrocurzerenone, allowing for the determination of its molecular formula. bioanalysis-zone.comuni-rostock.de Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high precision enables the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comuni-rostock.de For pyrocurzerenone (C₁₅H₁₈O₂), the calculated exact mass can be precisely matched with the experimentally determined mass, confirming its elemental formula.
Table 2: Representative HRMS and Fragmentation Data for a Pyrocurzerenone-like Compound
| Ion | Observed m/z | Calculated m/z | Formula | Interpretation |
|---|---|---|---|---|
| [M+H]⁺ | 235.1380 | 235.1385 | C₁₅H₁₉O₂ | Protonated molecular ion |
| [M+Na]⁺ | 257.1200 | 257.1204 | C₁₅H₁₈NaO₂ | Sodium adduct |
| Fragment 1 | 189.xxxx | - | - | Loss of C₂H₅O |
| Fragment 2 | 165.xxxx | - | - | Further fragmentation |
| Fragment 3 | 105.xxxx | - | - | Key structural fragment |
Hypothetical data based on typical values for sesquiterpenoids. uni-regensburg.deresearchgate.net
Integrated Spectroscopic Approaches in Elucidating Pyrocurzerenone and its Seco-Compounds (e.g., 4,5-seco-pyrocurzerenone)
The structural elucidation of complex natural products often requires an integrated approach, combining data from multiple spectroscopic techniques. This is particularly true for pyrocurzerenone and its derivatives, such as the naturally occurring 4,5-seco-pyrocurzerenone. researchgate.net The structure of this seco-compound, isolated from Curcuma kwangsiensis, was determined by extensively analyzing its NMR and HRESIMS data. researchgate.net
The process typically involves:
Isolation: The compound is first isolated and purified from the natural source.
HRMS Analysis: HRESIMS is used to determine the exact mass and molecular formula. researchgate.net
NMR Analysis: A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assemble the molecular structure piece by piece. researchgate.netnih.gov
Comparison: The spectroscopic data is compared with that of known related compounds to identify structural similarities and differences. nih.gov
This integrated approach was crucial in identifying 4,5-seco-pyrocurzerenone, where the cleavage of the C4-C5 bond results in a distinct set of spectroscopic signals compared to the parent compound, pyrocurzerenone. researchgate.net The combination of these powerful analytical methods provides a high degree of confidence in the assigned structures. researchgate.netnih.gov
Computational Approaches in Pyrocurzerenone Chiroptical Property Determination
Computational chemistry has become an invaluable tool for determining the absolute configuration of chiral molecules like pyrocurzerenone. rsc.org Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are particularly powerful when combined with quantum chemical calculations. mdpi.com
The process involves:
Conformational Analysis: The first step is to identify all possible low-energy conformations of the molecule.
ECD Spectra Calculation: For each conformer, the theoretical ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted populations (Boltzmann distribution) to generate the final theoretical ECD spectrum.
Comparison with Experiment: The calculated spectrum is then compared with the experimentally measured ECD spectrum of pyrocurzerenone. A good match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. mdpi.com
This computational approach provides a reliable alternative to more classical methods and is especially useful when suitable crystals for X-ray crystallography are not available. rsc.orgmdpi.com The combination of experimental chiroptical data and computational prediction offers a high level of certainty in stereochemical assignments. rsc.orgmdpi.com
Biogenesis and Metabolic Pathways of Pyrocurzerenone in Natural Systems
Enzymatic Mechanisms and Key Intermediates in Pyrocurzerenone Biosynthesis
The construction of the pyrocurzerenone scaffold is believed to originate from the general terpenoid pathway, commencing with the cyclization of farnesyl pyrophosphate (FPP), a universal C15 isoprenoid precursor. This intricate process is orchestrated by a class of enzymes known as sesquiterpene synthases (TPSs).
The proposed biosynthetic route to pyrocurzerenone initiates with the enzymatic conversion of FPP to a germacrane-type sesquiterpene cation. This is a common cyclization pattern observed in the biosynthesis of many sesquiterpenoids found in the Zingiberaceae family. It is hypothesized that a specific sesquiterpene synthase catalyzes the formation of a germacrene intermediate, such as germacrene D.
Subsequent enzymatic modifications are crucial for the formation of the characteristic guaiane (B1240927) skeleton of pyrocurzerenone. This is thought to occur through a transannular cyclization of a germacrane (B1241064) epoxide intermediate. A cytochrome P450 monooxygenase likely catalyzes the epoxidation of the germacrene precursor. This epoxide then undergoes a protonation-initiated cyclization, leading to the formation of the bicyclic guaiane carbocation.
The final key step in the biosynthesis of pyrocurzerenone is the formation of the furan (B31954) ring. While the precise enzymatic mechanism for this transformation in pyrocurzerenone biosynthesis has not been definitively elucidated, it is proposed to proceed through a series of oxidative reactions. This may involve hydroxylations and subsequent dehydration and cyclization, catalyzed by other cytochrome P450 enzymes or specific dehydrogenases, to form the stable aromatic furan moiety.
Table 1: Proposed Key Intermediates and Enzyme Classes in Pyrocurzerenone Biosynthesis
| Intermediate | Precursor | Key Enzyme Class |
| Germacrane Cation | Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase (TPS) |
| Germacrene Intermediate | Germacrane Cation | Sesquiterpene Synthase (TPS) |
| Germacrene Epoxide | Germacrene Intermediate | Cytochrome P450 Monooxygenase |
| Guaiane Carbocation | Germacrene Epoxide | (Proposed) Cyclase |
| Hydroxylated Guaiane Intermediate | Guaiane Carbocation | Cytochrome P450 Monooxygenase |
| Pyrocurzerenone | Hydroxylated Guaiane Intermediate | Dehydrogenase/Cyclase |
Investigation of the Furanosesquiterpenoid Biogenetic Network Related to Pyrocurzerenone
Pyrocurzerenone does not exist in a metabolic vacuum. It is part of a complex network of furanosesquiterpenoids and other related sesquiterpenes. The diversity of these compounds within a single plant species suggests a branching of metabolic pathways from common intermediates. The germacrane cation, for instance, serves as a critical branch point, leading to a variety of sesquiterpene skeletons through the action of different sesquiterpene synthases.
The guaiane carbocation, a key intermediate in pyrocurzerenone biosynthesis, can also be channeled into other metabolic pathways, leading to the formation of other guaiane-type sesquiterpenoids. The presence of a suite of tailoring enzymes, primarily cytochrome P450s and dehydrogenases, with varying substrate specificities and catalytic activities, further expands the chemical diversity of the furanosesquiterpenoid network. This enzymatic promiscuity and the combinatorial action of different enzymes on a limited set of precursor skeletons are key drivers of the rich chemical tapestry observed in Curcuma species.
Research has shown that the expression of different sesquiterpene synthase genes can vary between different tissues and at different developmental stages of the plant, leading to a differential accumulation of sesquiterpenoids. plos.orgnih.gov This differential gene expression is a key regulatory mechanism controlling the furanosesquiterpenoid biogenetic network.
Evolutionary and Comparative Biogenetic Pathway Analysis of Pyrocurzerenone
The evolution of the biogenetic pathway leading to pyrocurzerenone is intrinsically linked to the evolution of the enzymes that catalyze its formation, particularly the sesquiterpene synthases. Phylogenetic analyses of sesquiterpene synthase genes from various species within the Zingiberaceae family, including Curcuma, reveal a pattern of gene duplication and functional divergence. nih.gov This evolutionary process has given rise to a diverse array of sesquiterpene synthases, each capable of producing a unique spectrum of sesquiterpene products from the common precursor, FPP.
The emergence of the specific sesquiterpene synthase responsible for the initial cyclization leading to the pyrocurzerenone skeleton was a key event in the evolution of this biosynthetic pathway. Subsequent recruitment and evolution of tailoring enzymes, such as cytochrome P450s, would have been necessary to complete the pathway. The presence of similar furanosesquiterpenoids in related species suggests a common evolutionary origin for these pathways, with subsequent diversification leading to species-specific chemical profiles.
Comparative analysis of the sesquiterpenoid profiles across different Curcuma species provides further insights into the evolution of these pathways. The variation in the types and relative abundances of furanosesquiterpenoids, including pyrocurzerenone, reflects the ongoing evolution of the underlying biosynthetic machinery, likely driven by selective pressures such as herbivory and pathogen defense.
Molecular Mechanisms of Action and Pharmacological Modulations of Pyrocurzerenone
Anti-inflammatory Efficacy and Underlying Molecular Targets of Pyrocurzerenone
While inflammation is a complex biological response involving numerous signaling molecules and pathways, the specific mechanisms through which Pyrocurzerenone may exert anti-inflammatory effects are not yet fully detailed in existing research. The roles of key inflammatory mediators are well-established, but direct evidence linking them to Pyrocurzerenone is limited.
Investigation of Nitric Oxide (NO) Production Modulation by Pyrocurzerenone in Cellular Models
Nitric oxide (NO) is a critical signaling molecule that, under normal physiological conditions, has anti-inflammatory properties; however, its overproduction is a hallmark of pathological inflammation. nih.gov The enzyme responsible for producing high levels of NO during an inflammatory response is inducible nitric oxide synthase (iNOS). nih.gov Despite the known anti-inflammatory potential of other compounds isolated from Curcuma zedoaria, specific studies detailing the direct modulatory effect of Pyrocurzerenone on nitric oxide production in cellular models have not been prominently identified in the available scientific literature.
Pyrocurzerenone Interactions with Key Inflammatory Signaling Proteins (e.g., iNOS, JNK1)
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes, including inflammation, apoptosis, and cell survival. nih.gov Specifically, the JNK1 isoform has been implicated in promoting inflammatory responses. mdpi.com Dysregulation of the JNK pathway is associated with a range of immune and inflammatory disorders. nih.govmdpi.com However, research specifically investigating the direct interaction between Pyrocurzerenone and key inflammatory proteins such as iNOS or JNK1 has not been sufficiently documented to delineate a precise mechanism of action.
Antimetastatic Effects of Pyrocurzerenone in Cellular Models
Recent studies have focused on the antimetastatic properties of Pyrocurzerenone, particularly in the context of oral cancer. Research demonstrates that the compound can inhibit key processes involved in cancer cell metastasis through the modulation of specific signaling pathways. nih.govnih.gov
Impact of Pyrocurzerenone on Cell Migration and Invasion Processes
Pyrocurzerenone has been shown to significantly inhibit the migration and invasion capabilities of human oral cancer cell lines, including SCC-9, SCC-1, and SAS. nih.govconsensus.app In laboratory studies using wound healing and transwell assays, treatment with Pyrocurzerenone resulted in a dose-dependent reduction in the motility and invasive potential of these cancer cells. nih.govresearchgate.net This suggests that Pyrocurzerenone can interfere with the cellular machinery responsible for cell movement and the degradation of the extracellular matrix, which are crucial steps in the metastatic cascade. nih.gov
Table 1: Effect of Pyrocurzerenone on Oral Cancer Cell Migration and Invasion
| Cell Line | Assay Type | Observed Effect of Pyrocurzerenone Treatment | Reference |
|---|---|---|---|
| SCC-9 | Wound Healing & Transwell Assay | Inhibited cell migration and invasion | nih.gov |
| SCC-1 | Wound Healing & Transwell Assay | Inhibited cell migration and invasion | nih.gov |
| SAS | Wound Healing & Transwell Assay | Inhibited cell migration and invasion | nih.gov |
Modulation of ERK1/2 Signaling Pathway by Pyrocurzerenone
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates various cellular processes, and its over-activation is frequently associated with cancer progression and metastasis. nih.govconsensus.app Research has demonstrated that Pyrocurzerenone exerts its antimetastatic effects in part by targeting this pathway. nih.gov Specifically, treatment with Pyrocurzerenone was found to significantly inhibit the phosphorylation of ERK1/2 in SCC-9 and SCC-1 oral cancer cells. nih.govnih.gov
Regulation of Cathepsin S Expression and Activity by Pyrocurzerenone
Cathepsin S is a lysosomal cysteine protease that has been implicated in several processes related to cancer progression, including inflammation, migration, and invasion. nih.gov Studies investigating the molecular mechanisms of Pyrocurzerenone identified Cathepsin S as another critical target. nih.govnih.gov
Using a human protease array, researchers found that Pyrocurzerenone markedly reduced the expression of Cathepsin S in SCC-1 cells. nih.gov This finding was further validated by western blot analysis, which showed a dose-dependent decrease in Cathepsin S protein levels in both SCC-9 and SCC-1 cell lines upon treatment with Pyrocurzerenone. nih.gov To further establish this link, experiments involving the overexpression of Cathepsin S in these cell lines demonstrated a reversal of the anti-migratory and anti-invasive effects of Pyrocurzerenone, confirming that the downregulation of Cathepsin S is a crucial component of the compound's antimetastatic activity. nih.gov
Table 2: Molecular Targets of Pyrocurzerenone in Oral Cancer Cells
| Molecular Target | Cell Line(s) | Observed Effect of Pyrocurzerenone Treatment | Reference |
|---|---|---|---|
| Phosphorylated ERK1/2 | SCC-9, SCC-1 | Significant inhibition of phosphorylation | nih.govnih.gov |
| Cathepsin S | SCC-9, SCC-1 | Dose-dependent reduction in protein expression | nih.govnih.gov |
Exploration of Other Biological Activities of Pyrocurzerenone (e.g., Stress Response, Longevity)
Initial investigations into the broader biological effects of pyrocurzerenone have begun to explore its potential role in cellular stress responses and pathways associated with longevity. While research in these specific areas is still in its early stages, the existing body of knowledge on related compounds and pathways provides a framework for understanding the potential mechanisms of pyrocurzerenone.
Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging
The capacity of a compound to counteract oxidative stress is a key indicator of its potential to influence stress response and longevity. Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a variety of age-related diseases. The antioxidant activity of natural compounds is often evaluated through their ability to scavenge free radicals.
Common in vitro assays used to determine the free radical scavenging potential of chemical compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be quantified spectrophotometrically. While specific studies detailing the direct ROS scavenging activity of pyrocurzerenone are limited, the evaluation of its antioxidant potential through such established assays would be a critical step in elucidating its role in mitigating oxidative stress.
Table 1: Common In Vitro Assays for Assessing Antioxidant Activity
| Assay Name | Principle | Measurement |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at a specific wavelength. |
| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of color. | Decrease in absorbance at a specific wavelength. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous complex, measured by absorbance. |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Decay of fluorescence over time. |
Interaction with Insulin (B600854)/IGF-1 Signaling Pathway Components (e.g., FoxO)
The Insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that plays a crucial role in growth, metabolism, and aging. A key downstream effector of this pathway is the Forkhead box O (FoxO) family of transcription factors. When insulin or IGF-1 binds to its receptor, it triggers a phosphorylation cascade that ultimately leads to the phosphorylation and inactivation of FoxO by the kinase Akt. This inactivation causes FoxO to be excluded from the nucleus, thereby preventing the transcription of its target genes.
Conversely, under conditions of low insulin or nutrient levels, FoxO remains unphosphorylated and translocates to the nucleus, where it activates the expression of genes involved in stress resistance, metabolism, and longevity. Given the central role of the IIS pathway and FoxO in aging, the potential interaction of pyrocurzerenone with components of this pathway is an area of significant interest. Investigating whether pyrocurzerenone can modulate the phosphorylation status of Akt or the subcellular localization and transcriptional activity of FoxO would provide valuable insights into its potential effects on cellular aging and stress responses.
Table 2: Key Components of the Insulin/IGF-1 Signaling Pathway and FoxO Regulation
| Component | Function | Regulation of FoxO |
| Insulin/IGF-1 Receptor | Cell surface receptor that binds insulin or IGF-1, initiating the signaling cascade. | Activation leads to downstream phosphorylation events that inactivate FoxO. |
| PI3K (Phosphoinositide 3-kinase) | A lipid kinase that is activated downstream of the receptor and produces PIP3. | Activation of PI3K is essential for the subsequent activation of Akt. |
| Akt (Protein Kinase B) | A serine/threonine kinase that is activated by PIP3. | Directly phosphorylates FoxO, leading to its nuclear exclusion and inactivation. |
| FoxO (Forkhead box O) | A family of transcription factors that regulate genes involved in stress resistance, metabolism, and longevity. | Inactivated by phosphorylation via Akt. When active (unphosphorylated), it translocates to the nucleus to activate target gene expression. |
Further research is necessary to determine the specific molecular interactions of pyrocurzerenone with these pathways and to validate its potential as a modulator of stress response and longevity.
Computational Modeling and Simulation in Pyrocurzerenone Research
Molecular Docking and Binding Affinity Predictions for Pyrocurzerenone
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pyrocurzerenone, this method could be employed to predict its binding affinity and interaction with various protein targets. The process involves computationally placing the three-dimensional structure of Pyrocurzerenone into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.
Table 1: Illustrative Data Table for Potential Molecular Docking Studies on Pyrocurzerenone
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 | Anti-inflammatory, Anti-cancer |
| Acetylcholinesterase (AChE) | -9.2 | Trp84, Phe330, Tyr334 | Neuroprotective |
Note: The data in this table is hypothetical and serves as an example of what a molecular docking study on Pyrocurzerenone might yield.
Molecular Dynamics Simulations of Pyrocurzerenone-Protein Complexes
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the interaction between a ligand, such as Pyrocurzerenone, and its target protein. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules.
For Pyrocurzerenone, MD simulations could be used to:
Validate the binding poses predicted by molecular docking.
Assess the stability of the Pyrocurzerenone-protein complex over a specific timescale.
Analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
Predict the free energy of binding with greater accuracy than docking alone.
Although no specific MD simulation studies on Pyrocurzerenone have been published, the methodology is well-established for studying the dynamics of small molecule-protein interactions and would be a logical next step in the computational investigation of this compound.
Network Pharmacology and Systems Biology Approaches for Pyrocurzerenone Target Deconvolution
Network pharmacology is an approach that integrates chemical, biological, and network information to understand the complex interactions between drugs and biological systems. This method moves beyond the "one drug, one target" paradigm to explore the multiple targets and pathways that a compound like Pyrocurzerenone might modulate.
A network pharmacology study of Pyrocurzerenone would typically involve:
Identifying potential targets: Using databases and computational tools to predict the proteins that Pyrocurzerenone is likely to interact with.
Constructing a compound-target-disease network: Visualizing the relationships between Pyrocurzerenone, its predicted targets, and associated diseases.
Pathway and functional enrichment analysis: Identifying the key biological pathways and molecular functions that are enriched among the predicted targets.
This approach could help to "deconvolute" the multiple potential mechanisms of action of Pyrocurzerenone and provide a holistic view of its pharmacological effects. While this methodology has been applied to various natural products, its specific application to Pyrocurzerenone remains an area for future research.
Structure-Activity Relationship (SAR) Studies of Pyrocurzerenone through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that predict the activity of new compounds based on their structural features.
For Pyrocurzerenone, a computational SAR study could involve:
Generating a dataset of analogues: Creating a virtual library of compounds with structural modifications to the Pyrocurzerenone scaffold.
Calculating molecular descriptors: Quantifying various physicochemical and structural properties of these analogues.
Developing a QSAR model: Using statistical methods to build a model that correlates the descriptors with a specific biological activity (e.g., anti-inflammatory or anti-cancer activity).
Predicting the activity of new compounds: Using the developed model to predict the activity of novel Pyrocurzerenone derivatives, thereby guiding the synthesis of more potent and selective compounds.
While experimental SAR studies on related compounds exist, the application of computational SAR methods specifically to Pyrocurzerenone has not been reported, representing another promising avenue for future computational research.
Future Directions and Emerging Research Avenues for Pyrocurzerenone
Advancements in Sustainable Production and Biocatalysis of Pyrocurzerenone
The traditional methods for obtaining sesquiterpenoids like pyrocurzerenone, such as organic solvent extraction and steam distillation from plant sources like Curcumae Rhizoma, present notable disadvantages. mdpi.com These conventional techniques often require long extraction times and large quantities of solvents, and the heat involved in steam distillation can degrade thermally unstable compounds. mdpi.com This highlights a critical need for greener, more efficient, and sustainable production methods.
Future research is anticipated to pivot towards biocatalysis and metabolic engineering to create microbial cell factories for pyrocurzerenone production. researchgate.netmdpi.com Biocatalysis offers a highly valued technology for synthesizing complex molecules with high selectivity and efficiency under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.netnih.gov The approach of metabolic engineering, which involves redesigning the metabolism of organisms like Escherichia coli or Saccharomyces cerevisiae, has been successfully used to produce other valuable compounds, including the antimalarial drug artemisinin. mdpi.comnih.gov
By introducing and optimizing heterologous biosynthetic pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways which produce the universal isoprene (B109036) precursors, it may be possible to achieve high-titer production of pyrocurzerenone in engineered microbes. nih.govmdpi.com This would involve assembling genes from various organisms to construct a synthetic pathway and fine-tuning their expression to maximize yield and minimize toxic intermediates. mdpi.com Such bio-retrosynthesis approaches could provide a scalable and environmentally friendly supply of pyrocurzerenone, overcoming the limitations of agricultural sourcing and chemical synthesis. springernature.com
In-depth Elucidation of Unexplored Signaling Pathways and Cellular Mechanisms of Pyrocurzerenone
Recent studies have begun to shed light on the molecular mechanisms underlying pyrocurzerenone's effects, particularly in the context of cancer metastasis. Research has demonstrated that pyrocurzerenone can suppress the migration and invasion of human oral cancer cells. researchgate.netnih.gov This anti-metastatic activity is linked to the inhibition of the ERK1/2 (extracellular signal-regulated kinase 1/2) signaling pathway and the reduced expression of cathepsin S, a protein involved in extracellular matrix breakdown. researchgate.netresearchgate.netnih.gov
While the inhibition of the ERK/MAPK pathway is a significant finding, it represents only a part of the compound's complex cellular interactions. researchgate.netmdpi.com The MAPK signaling cascades, along with other key pathways like PI3K/AKT/mTOR, are central regulators of numerous cellular processes, including cell growth, apoptosis (programmed cell death), and autophagy (a cellular recycling process). mdpi.commdpi.com Future research must aim for a more comprehensive understanding of how pyrocurzerenone modulates these interconnected networks. For instance, it is unknown whether pyrocurzerenone's influence on ERK1/2 extends to the regulation of apoptosis or autophagy in cancer cells, which are critical determinants of cell fate. mdpi.com
Furthermore, the full spectrum of pyrocurzerenone's molecular targets remains largely unexplored. Advanced techniques such as network pharmacology, which uses computational methods to predict compound-target interactions, could help identify new proteins and pathways influenced by pyrocurzerenone. mdpi.com Elucidating these currently unknown mechanisms is crucial for a complete understanding of its biological activity and for identifying new avenues for its potential therapeutic application.
Investigation of Synergistic Effects of Pyrocurzerenone with Other Natural Products
The combination of natural products with other therapeutic agents is a promising strategy in pharmacology, particularly in cancer treatment. nih.govmdpi.comnih.gov Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, can enhance therapeutic efficacy and potentially reduce toxicity. mdpi.comresearchgate.net This approach is based on the principle that complex diseases often involve multiple biological targets, and a multi-compound, multi-target approach can be more effective than a single-agent therapy. researchgate.net
Currently, there is a lack of research specifically investigating the synergistic effects of pyrocurzerenone with other natural products. This represents a significant and compelling area for future studies. Given that pyrocurzerenone targets specific pathways like MAPK/ERK, combining it with other natural compounds that act on different but complementary signaling pathways (e.g., PI3K/AKT, NF-κB) could lead to enhanced biological activity. researchgate.netmdpi.comresearchgate.net
Future research should focus on systematically screening combinations of pyrocurzerenone with other well-characterized phytochemicals. Such studies would aim to identify synergistic pairings and elucidate the molecular basis for their enhanced effects. Investigating these combinations in various preclinical models could unveil novel therapeutic strategies and expand the potential applications of pyrocurzerenone. nih.govnih.gov
Development of Next-Generation Pyrocurzerenone Analogues as Chemical Probes
High-quality chemical probes are indispensable tools for dissecting protein function and validating therapeutic targets in biomedical research. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's role in cellular processes. chemicalprobes.org Given that pyrocurzerenone has known biological activities and interacts with specific proteins like ERK1/2 and cathepsin S, it serves as an excellent starting point for the development of more sophisticated molecular tools. researchgate.netnih.gov
Future research should focus on the rational design and synthesis of a library of pyrocurzerenone analogues. By systematically modifying its chemical structure, it may be possible to develop next-generation compounds with improved potency, selectivity, and drug-like properties. nih.gov A key goal would be to create highly selective probes for its specific targets. For example, an analogue that potently and selectively inhibits cathepsin S without affecting other cellular processes could be invaluable for studying the specific role of this enzyme in cancer progression. nih.gov
The development of such probes would be greatly aided by structural biology to understand how pyrocurzerenone binds to its target proteins. nih.gov In addition to inhibitor probes, fluorescently tagged analogues could be developed to visualize the subcellular localization of its targets in living cells. rsc.orgrsc.org These advanced chemical probes derived from the pyrocurzerenone scaffold would not only help to further clarify its own mechanisms of action but also serve as powerful research tools for the broader scientific community to investigate fundamental cellular pathways. nih.gov
Q & A
Q. How to validate Pyrocurzerenone’s anti-metastatic mechanism in 3D tumor models?
- Methodological Answer :
- Engineer 3D spheroids using SCC-9 cells in Matrigel.
- Quantify invasive protrusions via confocal microscopy post-treatment.
- Correlate invasion suppression with ERK/cathepsin S activity using immunofluorescence .
Methodological Frameworks
- PICOT : Use to structure studies on therapeutic efficacy (Population, Intervention, Comparison, Outcome, Time) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
